

Segesterone Acetate: A Comparative Analysis of Contraceptive Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the contraceptive efficacy of **segesterone** acetate with other commonly used progestins. The information is compiled from clinical trial data and peer-reviewed literature to offer an objective analysis for research and development purposes.

Comparative Contraceptive Efficacy

The contraceptive efficacy of hormonal methods is most commonly reported using the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher contraceptive efficacy. The following tables summarize the reported Pearl Indices for **segesterone** acetate and other selected progestin-containing contraceptives.



Contracepti ve Method	Progestin	Estrogen Component	Pearl Index (Typical Use)	Pearl Index (Perfect Use)	Citations
Vaginal Rings					
Annovera™	Segesterone Acetate	Ethinyl Estradiol	2.98	-	[1][2]
NuvaRing®	Etonogestrel	Ethinyl Estradiol	1.28	0.65	[3][4][5]
Intrauterine Devices (IUDs)					
Mirena®	Levonorgestr el	None	0.28 (years 6- 8)	-	[6]
Implants					
Nexplanon®/I mplanon®	Etonogestrel	None	0.38	0.0	[7][8]
Progestin- Only Pills (POPs)					
Various	Levonorgestr el	None	~2.0 (median)	~1.05 (median)	[9]
Various	Norgestrel	None	2.2	-	
Various	Desogestrel, Drospirenone	None	1.63 (median, incl. newer POPs)	0.97 (median, incl. newer POPs)	[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal Phase 3 trials of the



segesterone acetate-containing vaginal ring (Annovera $^{\text{TM}}$) and a comparator, the etonogestrel-containing vaginal ring (NuvaRing $^{\text{R}}$).

Segesterone Acetate/Ethinyl Estradiol Vaginal System (Annovera™)

- Study Design: Two identically designed, multicenter, open-label, single-arm, Phase 3 trials were conducted to evaluate the contraceptive efficacy and safety of the **segesterone** acetate/ethinyl estradiol vaginal system.[1] One study was conducted in the U.S. and the other included sites in the U.S. and internationally.[10]
- Participants: Healthy, sexually active, non-pregnant, non-sterilized women aged 18-40 years with normal menstrual cycles were enrolled.[1][6] Women with a Body Mass Index (BMI) greater than 29 kg/m² were excluded from the latter part of the trials.[6]
- Intervention: Participants used the **segesterone** acetate/ethinyl estradiol vaginal system for up to 13 menstrual cycles.[1][2] The ring was used in a 21-days-in, 7-days-out regimen.[11]
- Primary Outcome: The primary efficacy outcome was the Pearl Index, calculated for women aged 35 years and younger, excluding cycles where backup contraception was used.[1]
- Data Collection: Participants used daily paper diaries to record the use of the vaginal system.[1]

Etonogestrel/Ethinyl Estradiol Vaginal Ring (NuvaRing®)

- Study Design: Two large, multicenter, open-label, non-comparative, 13-cycle efficacy and safety studies were conducted.[12]
- Participants: Generally healthy women aged 18 to 41 seeking contraception were enrolled.
 [12]
- Intervention: Participants used the etonogestrel/ethinyl estradiol vaginal ring for 13 cycles, with each cycle consisting of three weeks of ring use followed by a one-week ring-free period.[12]



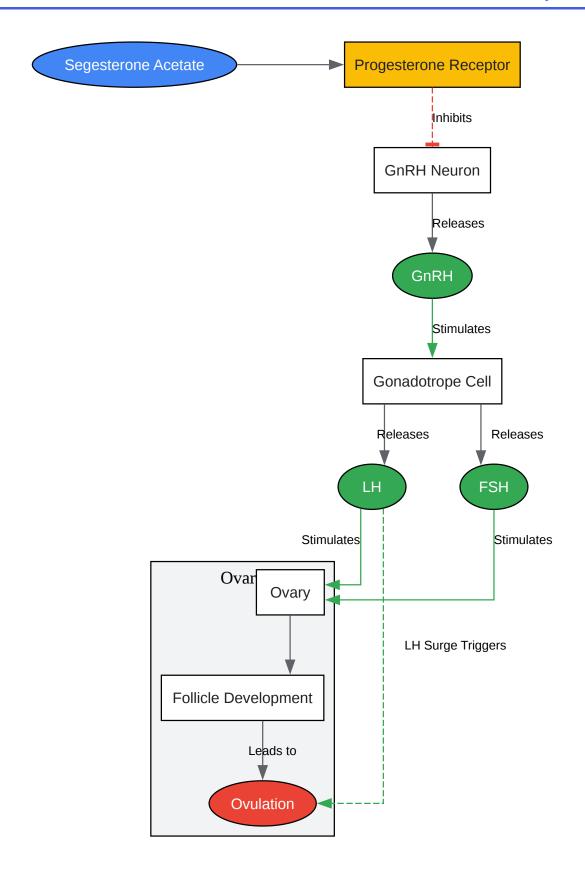
- Primary Outcome: The primary efficacy endpoint was the pregnancy rate, calculated as the Pearl Index.[12]
- Data Analysis: Data from the two pivotal studies were analyzed separately and also pooled for a combined analysis.[12]

Mechanism of Action and Signaling Pathway

Segesterone acetate, like other progestins, prevents pregnancy primarily by suppressing ovulation.[6] This is achieved through its action on the hypothalamic-pituitary-gonadal (HPG) axis. **Segesterone** acetate is a potent agonist of the progesterone receptor, with a binding affinity higher than that of natural progesterone.[3]

The binding of **segesterone** acetate to progesterone receptors in the hypothalamus is believed to decrease the pulse frequency of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The inhibition of the mid-cycle LH surge is the key event that prevents follicular rupture and the release of an egg (ovulation).





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Caption: Signaling pathway of **segesterone** acetate in ovulation inhibition.



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